molecular formula C25H28FN3O2 B2577056 (6-Fluoro-4-((4-propoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1326833-67-3

(6-Fluoro-4-((4-propoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone

Cat. No.: B2577056
CAS No.: 1326833-67-3
M. Wt: 421.516
InChI Key: NWYXCHMQFFDABH-UHFFFAOYSA-N
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Description

(6-Fluoro-4-((4-propoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-4-((4-propoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the fluoro group: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the propoxybenzyl group: This step involves nucleophilic substitution reactions where the benzyl group is introduced.

    Formation of the piperidinyl methanone: This can be achieved through amide bond formation using reagents like carbodiimides (e.g., EDCI) or coupling agents (e.g., HATU).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl or benzyl moieties, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the quinoline ring or other functional groups using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the fluoro or propoxybenzyl positions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinolines.

Scientific Research Applications

Chemistry

    Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the synthesis of organic semiconductors and other advanced materials.

Biology

    Antimicrobial Agents: Quinoline derivatives have shown activity against various bacterial and fungal strains.

    Anticancer Agents: Some compounds in this family are being investigated for their potential to inhibit cancer cell growth.

Medicine

    Drug Development: The compound may serve as a lead molecule for the development of new therapeutic agents targeting specific diseases.

Industry

    Agriculture: Quinoline derivatives can be used in the development of pesticides and herbicides.

    Pharmaceuticals: These compounds are integral in the synthesis of various pharmaceutical drugs.

Mechanism of Action

The mechanism of action of (6-Fluoro-4-((4-propoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA. For example, they may inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating between base pairs.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinidine: An antiarrhythmic agent derived from quinine.

    Cinchonine: An alkaloid used in the synthesis of other quinoline derivatives.

Uniqueness

(6-Fluoro-4-((4-propoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone is unique due to the presence of the fluoro and propoxybenzyl groups, which may confer specific biological activities and chemical properties not found in other quinoline derivatives.

Properties

IUPAC Name

[6-fluoro-4-[(4-propoxyphenyl)methylamino]quinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FN3O2/c1-2-14-31-20-9-6-18(7-10-20)16-28-24-21-15-19(26)8-11-23(21)27-17-22(24)25(30)29-12-4-3-5-13-29/h6-11,15,17H,2-5,12-14,16H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYXCHMQFFDABH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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